Heptanamide, N-phenyl-
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Overview
Description
Heptanamide, N-phenyl- is an organic compound belonging to the class of fatty amides. These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine . This compound is characterized by the presence of a heptanamide backbone with a phenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanamide, N-phenyl- typically involves the reaction of heptanoic acid with aniline (phenylamine) in the presence of a dehydrating agent. The reaction can be represented as follows:
C6H5NH2+C7H15COOH→C6H5NHCOC7H15+H2O
Industrial Production Methods
In industrial settings, the production of Heptanamide, N-phenyl- can be achieved through more efficient methods such as the use of acyl chlorides or anhydrides. For example, heptanoyl chloride can react with aniline to form the desired amide:
C6H5NH2+C7H15COCl→C6H5NHCOC7H15+HCl
Chemical Reactions Analysis
Types of Reactions
Heptanamide, N-phenyl- undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Reduction: Reduction of the amide can produce the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Hydrolysis: Heptanoic acid and aniline.
Reduction: N-phenylheptanamine.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Heptanamide, N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Heptanamide, N-phenyl- involves its interaction with specific molecular targets. For instance, it may act on enzymes such as limonene-1,2-epoxide hydrolase . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide: Similar structure but with a benzene ring instead of a heptane chain.
Acetamide: Contains a shorter acyl chain (acetyl group) compared to heptanamide.
Butyramide: Contains a butyl group instead of a heptane chain.
Uniqueness
Heptanamide, N-phenyl- is unique due to its specific combination of a heptane chain and a phenyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specific synthetic and research applications where other amides may not be suitable.
Properties
CAS No. |
56051-98-0 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-phenylheptanamide |
InChI |
InChI=1S/C13H19NO/c1-2-3-4-8-11-13(15)14-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,14,15) |
InChI Key |
CHQWLWFOYFRJDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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